molecular formula C9H7FN2O2 B2528431 methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1352397-87-5

methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

货号: B2528431
CAS 编号: 1352397-87-5
分子量: 194.165
InChI 键: AAJBWYYLGYWUDP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the reaction of 5-hydroxy-7-azaindole with methyl 2,4-difluorobenzoate . The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

化学反应分析

Types of Reactions

Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom.

科学研究应用

Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate has several applications in scientific research:

作用机制

The mechanism of action of methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells.

相似化合物的比较

Similar Compounds

Uniqueness

Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is unique due to the presence of the fluorine atom, which can enhance its biological activity and metabolic stability. This makes it a valuable scaffold in drug discovery and development.

生物活性

Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring fused with a pyridine structure, which contributes to its unique biological properties. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound has been linked to its role as an inhibitor of specific kinases involved in cellular signaling pathways. Notably, it exhibits inhibitory effects on the MPS1 kinase, which plays a crucial role in the spindle assembly checkpoint during cell division. Inhibition of MPS1 can lead to antiproliferative effects in cancer cells.

Inhibition Studies

Research indicates that this compound demonstrates potent inhibition of MPS1 with an IC50 value of approximately 0.025 μM. This level of potency suggests that it could be a valuable tool in cancer therapy, particularly for tumors exhibiting aberrant MPS1 expression .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Study Biological Activity IC50 Value Cell Line Comments
Study 1MPS1 Inhibition0.025 μMHCT116Potent and selective inhibitor
Study 2Antiproliferative0.55 μMHCT116Dose-dependent effects observed
Study 3Metabolic Stability72%Mouse LiverImproved stability compared to analogs

Case Study 1: Anticancer Activity

In a study involving HCT116 human colon cancer cells, this compound was shown to inhibit cell proliferation effectively. The compound's mechanism involved disrupting the normal function of MPS1, leading to cell cycle arrest and apoptosis in cancer cells. This highlights its potential as a therapeutic agent against colorectal cancer.

Case Study 2: Selectivity and Stability

Further investigations into structural modifications revealed that altering substituents on the pyrrole ring can enhance metabolic stability while maintaining potent MPS1 inhibition. For instance, N-methylation improved stability without significantly reducing potency (IC50 = 0.12 μM) compared to the original compound .

常见问题

Basic Research Questions

Q. What are the key considerations in designing an efficient synthetic route for methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate?

A multi-step synthesis approach is typically required, prioritizing regioselectivity and functional group compatibility. For example:

  • Step 1 : Condensation reactions to assemble the pyrrolopyridine core, leveraging precursors like ethyl 3-methyl-1H-pyrrole-2-carboxylate (analogous to methods in ).
  • Step 2 : Fluorination at the 3-position using fluorinating agents (e.g., Selectfluor®), ensuring minimal side reactions with the ester group.
  • Step 3 : Protecting group strategies (e.g., tert-butoxycarbonyl) to prevent undesired interactions during cyclization (as seen in for related pyrazolo-pyridines). Yield optimization often requires temperature-controlled conditions (0–5°C for fluorination) and catalytic systems like Pd/C for deprotection .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Combine spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Identify fluorine-induced deshielding in aromatic protons (e.g., δ 7.24–7.57 ppm for fluorinated analogs in ).
  • HRMS : Validate molecular weight (C9H7FN2O2; calc. 194.165) and isotopic patterns ().
  • HPLC-PDA : Assess purity (>95%) and detect byproducts (e.g., de-esterified derivatives) using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

Prioritize target-based assays for kinase inhibition or antiviral activity, given structural similarities to bioactive pyrrolopyridines ():

  • Kinase profiling : Screen against FGFR, EGFR, or JAK kinases using fluorescence polarization assays.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, A549) with IC50 determination.
  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced target binding?

Systematic modifications include:

  • Fluorine positional isomers : Compare 3-fluoro vs. 5-fluoro analogs () to assess steric/electronic effects on kinase binding.
  • Ester hydrolysis : Replace the methyl ester with amides (e.g., using General Procedure F1 in ) to improve metabolic stability.
  • Core substitution : Introduce cyclopropyl or trifluoromethyl groups at the 1-position (as in ) to modulate lipophilicity (clogP). Use molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets .

Q. What strategies resolve contradictory biological activity data across different assay platforms?

Contradictions often arise from assay conditions (e.g., buffer pH, redox agents). Mitigate via:

  • Orthogonal assays : Validate kinase inhibition using both biochemical (TR-FRET) and cellular (Western blot for phosphorylated targets) methods.
  • Metabolite profiling : LC-MS/MS to identify degradation products (e.g., ester hydrolysis) that may interfere with activity ( ).
  • Redox control : Add antioxidants (e.g., DTT) to assays if the compound is sensitive to thiol-reactive intermediates .

Q. How can researchers improve the aqueous solubility of this compound without compromising target affinity?

  • Prodrug design : Convert the ester to a phosphate prodrug (e.g., using phosphoramidite chemistry) for transient solubility enhancement ().
  • Co-crystallization : Screen with cyclodextrins or sulfonic acid co-formers (e.g., ’s benzoic acid derivatives) to stabilize amorphous phases.
  • PEGylation : Attach polyethylene glycol (PEG) chains to the pyrrolopyridine nitrogen, balancing solubility and membrane permeability .

Q. What advanced analytical methods are critical for stability studies under physiological conditions?

  • Forced degradation : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH) to identify degradation pathways.
  • LC-QTOF-MS : Characterize degradation products with high mass accuracy (<5 ppm error).
  • Solid-state NMR : Monitor crystallinity changes during accelerated stability testing (’s dihedral angle analysis for related compounds) .

Q. How can computational modeling address discrepancies in predicted vs. observed binding modes?

  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess protein-ligand dynamics (e.g., FGFR1 kinase in ).
  • Free energy perturbation (FEP) : Quantify ΔΔG contributions of fluorine substitutions to binding affinity.
  • QM/MM : Hybrid quantum-mechanical/molecular-mechanical calculations to refine electronic interactions (e.g., fluorine’s electrostatic effects) .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between 2D vs. 3D cell culture models?

3D models (e.g., spheroids) often show reduced efficacy due to:

  • Diffusion barriers : Use fluorescence-labeled analogs (e.g., BODIPY conjugates) to quantify compound penetration ( ).
  • Stromal interactions : Co-culture with fibroblasts to mimic tumor microenvironments and assess resistance mechanisms.
  • Metabolic profiling : Compare glycolysis/OXPHOS ratios in 2D vs. 3D systems via Seahorse assays .

属性

IUPAC Name

methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-3-11-8-7(5)6(10)4-12-8/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJBWYYLGYWUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CNC2=NC=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。